molecular formula C16H11ClN2O3S B11217194 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11217194
M. Wt: 346.8 g/mol
InChI Key: GEQABKOLHLOEDO-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a bicyclic 1,3-benzodioxole moiety at the 3-position, a chlorine substituent at the 7-position, and a sulfanylidene (thione) group at the 2-position.

Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and WinGX, which are widely used for small-molecule refinement and analysis . The sulfanylidene group may participate in hydrogen-bonding networks, as hydrogen-bonding patterns in crystals are critical for understanding molecular packing and stability .

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23)

InChI Key

GEQABKOLHLOEDO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Chloro Group: Chlorination of the intermediate compound can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Quinazolinone Core: The quinazolinone core can be constructed through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Research Findings and Implications

While specific activity data for the target compound are unavailable in the provided evidence, trends from analogous structures suggest:

  • Biological Activity: Benzoquinazolinone 12’s enhanced potency highlights the importance of heteroaromatic substituents at the 3-position . The target compound’s benzodioxole group may similarly modulate receptor binding.
  • Crystallographic Behavior : Software like SHELXL and WinGX enable precise structural analysis of such compounds, revealing how substituents influence molecular packing .
  • Thermodynamic Stability : Hydrogen-bonding networks involving the sulfanylidene group could enhance crystal stability, as seen in Etter’s graph set analysis .

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